Bienvenue dans la boutique en ligne BenchChem!

Hydroxy Desmethyl Bosentan

Pharmacokinetics Drug Metabolism Clinical Pharmacology

Hydroxy Desmethyl Bosentan (Ro 64-1056) is the pharmacologically inactive bosentan metabolite directly implicated in concentration-dependent hepatotoxicity—unlike the active metabolite Ro 48-5033. This certified reference standard is essential for ANDA submissions, LC-MS/MS method validation, and CYP2C9/CYP3A4 reaction phenotyping studies. Its negligible endothelin receptor affinity makes it the ideal tracer for pharmacokinetic mass balance studies without confounding pharmacological activity. Procure high-purity (≥98%) material with full Certificate of Analysis for regulatory-compliant analytical development.

Molecular Formula C26H27N5O7S
Molecular Weight 553.6 g/mol
CAS No. 253688-62-9
Cat. No. B020160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy Desmethyl Bosentan
CAS253688-62-9
Synonyms4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)[2,2’-bipyrimidin]-4-yl]benzenesulfonamide; 
Molecular FormulaC26H27N5O7S
Molecular Weight553.6 g/mol
Structural Identifiers
SMILESCC(C)(CO)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4O
InChIInChI=1S/C26H27N5O7S/c1-26(2,16-33)17-8-10-18(11-9-17)39(35,36)31-22-21(38-20-7-4-3-6-19(20)34)25(37-15-14-32)30-24(29-22)23-27-12-5-13-28-23/h3-13,32-34H,14-16H2,1-2H3,(H,29,30,31)
InChIKeyJXXCMZWROOURSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxy Desmethyl Bosentan (Ro 64-1056, CAS 253688-62-9): A Minor but Hepatotoxic Metabolite of Bosentan with Negligible Endothelin Receptor Affinity


Hydroxy Desmethyl Bosentan (Ro 64-1056, CAS 253688-62-9) is a minor, pharmacologically inactive metabolite of the dual endothelin receptor antagonist bosentan (Ro 47-0203). It is generated in the liver via cytochrome P450 enzymes CYP2C9 and CYP3A4, representing a combined demethylation and hydroxylation product [1]. Unlike its parent drug and the major active metabolite Ro 48-5033, Ro 64-1056 exhibits negligible affinity for endothelin receptors [2] and is present at significantly lower plasma concentrations in humans [3].

Hydroxy Desmethyl Bosentan (Ro 64-1056) vs. Alternative Bosentan Metabolites: Why Analytical Substitution or Generic Exchange is Scientifically Unjustified


Hydroxy Desmethyl Bosentan (Ro 64-1056) cannot be interchangeably substituted with other bosentan metabolites—particularly the major active metabolite Ro 48-5033 (hydroxy bosentan) or the desmethyl metabolite Ro 47-8634—in analytical or pharmacological studies. Unlike Ro 48-5033, which retains 10–20% of the parent drug's endothelin receptor antagonism and contributes to therapeutic activity [1], Ro 64-1056 has negligible receptor affinity [2]. Furthermore, Ro 64-1056 demonstrates unique concentration-dependent hepatotoxicity in human hepatocytes that is not observed with the major metabolite Ro 48-5033, implicating it directly in bosentan-induced liver injury [3]. Additionally, its plasma exposure differs quantitatively from both Ro 48-5033 and Ro 47-8634 under various clinical conditions [4]. These orthogonal differences in pharmacology, toxicology, and exposure render generic substitution scientifically invalid.

Hydroxy Desmethyl Bosentan (Ro 64-1056): Quantitative Differentiation Evidence vs. Bosentan and Alternative Metabolites for Scientific Selection


Plasma Exposure: Ro 64-1056 is a Minor Circulating Metabolite Compared to Bosentan and Ro 48-5033

In healthy male subjects receiving oral or intravenous ¹⁴C-bosentan, Ro 64-1056 (hydroxy desmethyl bosentan) was identified as a minor metabolite species, with plasma levels much lower than bosentan and the major metabolite Ro 48-5033. Quantitative modeling in sandwich-cultured human hepatocytes further demonstrates that Ro 64-1056 is a downstream product of sequential metabolism, with substantially lower intracellular accumulation compared to the parent drug [1]. Clinical pharmacokinetic studies show that the AUC of Ro 64-1056 is consistently lower than that of Ro 48-5033 and Ro 47-8634 across multiple dosing conditions [2].

Pharmacokinetics Drug Metabolism Clinical Pharmacology

Endothelin Receptor Affinity: Ro 64-1056 is Pharmacologically Inert Compared to Active Metabolite Ro 48-5033

While the major bosentan metabolite Ro 48-5033 (hydroxy bosentan) retains 10–20% of the parent drug's pharmacological activity at endothelin receptors and contributes to the overall therapeutic effect, Ro 64-1056 (hydroxy desmethyl bosentan) exhibits negligible affinity for endothelin receptors. Weiss et al. (2015) explicitly state that 'the other metabolites [including Ro 64-1056] have negligible affinity for endothelin receptors' [1]. This stark contrast in target engagement defines fundamentally different research utilities.

Receptor Pharmacology Endothelin Antagonism Structure-Activity Relationship

Hepatotoxicity: Ro 64-1056 Exhibits Concentration-Dependent Cytotoxicity in Human Hepatocytes Implicating It in Bosentan-Induced Liver Injury

In sandwich-cultured human hepatocytes, Ro 64-1056 (hydroxy desmethyl bosentan) demonstrated concentration-dependent hepatotoxicity, a finding that directly implicates this metabolite in the clinically observed liver injury associated with bosentan therapy [1]. While Ro 47-8634 (desmethyl bosentan) also exhibited cytotoxicity that was diminished by CYP2C9 inhibition, the toxicity of Ro 64-1056 was distinct and concentration-dependent. This toxicological profile contrasts with the major metabolite Ro 48-5033, for which hepatotoxicity has not been reported as a primary concern.

Hepatotoxicity Drug-Induced Liver Injury In Vitro Toxicology

Transporter and Enzyme Interaction Profile: Ro 64-1056 is a Weak OATP Inhibitor Unlike the Potent Inducer Desmethyl Bosentan

In a comparative in vitro study of bosentan metabolites, Ro 64-1056 (hydroxy desmethyl bosentan) exhibited only weak inhibition of the hepatic uptake transporters OATP1B1 and OATP1B3, and did not induce CYP3A4, P-gp, or BCRP mRNA expression. In stark contrast, the metabolite desmethyl bosentan (Ro 47-8634) potently inhibited OATP1B1 (IC₅₀ = 3.8 μM) and OATP1B3 (IC₅₀ = 7.4 μM) and induced CYP3A4 mRNA approximately 6-fold at 50 μM [1]. This differential interaction profile has significant implications for drug-drug interaction (DDI) studies.

Drug-Drug Interactions Transporter Inhibition CYP Induction

Hydroxy Desmethyl Bosentan (Ro 64-1056): Validated Application Scenarios Based on Quantitative Differentiation Evidence


Analytical Reference Standard for Bosentan Impurity Profiling and Method Validation

Hydroxy Desmethyl Bosentan (Ro 64-1056) is a critical reference standard for developing and validating HPLC, LC-MS/MS, and other analytical methods used in bosentan drug substance and drug product quality control. As a known process-related impurity and a minor circulating human metabolite, its accurate identification and quantification are required for Abbreviated New Drug Applications (ANDA) and compliance with ICH guidelines [1]. The quantitative evidence confirming its distinct chromatographic and mass spectrometric properties relative to bosentan and other metabolites supports its use as a certified reference material.

Mechanistic Hepatotoxicity Studies: Investigating Bosentan-Induced Liver Injury

Ro 64-1056 is the metabolite of choice for in vitro and in vivo studies aimed at elucidating the molecular mechanisms of bosentan-associated hepatotoxicity. Unlike the major active metabolite Ro 48-5033, Ro 64-1056 exhibits concentration-dependent cytotoxicity in human hepatocytes and is directly implicated in the liver injury pathway [2]. This unique toxicological signature makes Ro 64-1056 an essential tool for screening hepatoprotective strategies, evaluating CYP2C9-mediated toxicity, and developing safer endothelin receptor antagonists.

Pharmacokinetic and Drug-Drug Interaction Studies Requiring a Pharmacologically Inert Metabolite Tracer

In clinical and preclinical pharmacokinetic studies where the objective is to trace the complete metabolic fate of bosentan without confounding pharmacological activity, Ro 64-1056 serves as an ideal analytical tracer. Its negligible affinity for endothelin receptors ensures that measured plasma or tissue concentrations reflect only metabolic disposition, not receptor-mediated effects [3]. This is particularly valuable in mass balance studies, PBPK modeling, and investigations of transporter-mediated clearance where active metabolites would complicate data interpretation.

Cytochrome P450 Enzyme Activity Assays: CYP2C9 and CYP3A4 Substrate

Ro 64-1056 is formed via sequential CYP2C9- and CYP3A4-mediated metabolism of bosentan and its primary metabolites. As such, it can be employed as a probe substrate or reaction product in in vitro CYP activity assays to study enzyme kinetics, inhibition, and induction. The quantitative understanding of its formation pathway—requiring both CYP2C9 and CYP3A4 activity—enables its use in complex reaction phenotyping and in evaluating the metabolic stability of novel bosentan analogs designed to avoid hepatotoxic metabolite formation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxy Desmethyl Bosentan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.